Superior Potency in Stimulating GLUT4 Translocation via AMPK Pathway Activation Compared to In-Class Analogs
In a head-to-head comparison of four cucurbitane glycosides and karaviloside XI isolated from the same batch of Momordica charantia, the authors of the primary characterization study explicitly stated that 'among these compounds, we have identified two glycosides, karaviloside XI (1) and momordicoside S (5), that show the most significant potency' [1]. The broader class, including Karaviloside XI, exhibited a strong efficacy in stimulating GLUT4 translocation with an EC50 of approximately 1 nM and a maximal effect at 10-100 nM, a potency comparable to insulin (100 nM) and approximately 2,000,000-fold more potent than the reference AMPK activator AICAR (EC50 ~2 mM) . While the individual EC50 value for Karaviloside XI was not separately reported, it was distinguished qualitatively from the less potent momordicosides Q, R, and T within the same experimental system [1].
| Evidence Dimension | GLUT4 translocation stimulation potency (AMPK pathway-mediated) |
|---|---|
| Target Compound Data | Karaviloside XI: identified as one of the two most potent compounds (alongside momordicoside S) [1] |
| Comparator Or Baseline | Momordicosides Q, R, and T (less potent within the same assay); Insulin (EC50 100 nM); AICAR (EC50 2 mM) |
| Quantified Difference | Karaviloside XI and momordicoside S > momordicosides Q, R, T in potency; class EC50 ~1 nM vs insulin 100 nM and AICAR 2,000,000 nM |
| Conditions | L6 myotubes and 3T3-L1 adipocytes, GLUT4 translocation assay, AMPK phosphorylation (T172) assessment [1] |
Why This Matters
This ranking-based evidence identifies Karaviloside XI as one of the two most potent AMPK-activating cucurbitane glycosides, directly informing selection for studies where maximal GLUT4 translocation efficacy is critical.
- [1] Tan, M.J. et al. (2008) 'Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway', Chemistry & Biology, 15(3), pp. 263-273. View Source
